molecular formula C8H4Cl2F3NO B13933137 alpha,alpha,alpha-Trifluoro-2'-amino-3',5'-dichloroacetophenone

alpha,alpha,alpha-Trifluoro-2'-amino-3',5'-dichloroacetophenone

Cat. No.: B13933137
M. Wt: 258.02 g/mol
InChI Key: ZNQJBPDTWZHMGI-UHFFFAOYSA-N
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Description

1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains an amino group, two chlorine atoms, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of substituted anilines with ninhydrin in the presence of molecular iodine at ambient temperature. The reaction is cost-effective, regioselective, and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Friedel-Crafts alkylation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The chlorine atoms may also participate in halogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4,6-dichloro-phenyl)-2,2,2-trifluoro-ethanone
  • 1-(2-Amino-3,5-dibromo-phenyl)-2,2,2-trifluoro-ethanone
  • 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-propanone

Uniqueness

1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H4Cl2F3NO

Molecular Weight

258.02 g/mol

IUPAC Name

1-(2-amino-3,5-dichlorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4Cl2F3NO/c9-3-1-4(6(14)5(10)2-3)7(15)8(11,12)13/h1-2H,14H2

InChI Key

ZNQJBPDTWZHMGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Cl)Cl

Origin of Product

United States

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